4-(4-Fluorobenzyl)piperidine hydrochloride

Catalog No.
S736591
CAS No.
193357-52-7
M.F
C12H17ClFN
M. Wt
229.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorobenzyl)piperidine hydrochloride

CAS Number

193357-52-7

Product Name

4-(4-Fluorobenzyl)piperidine hydrochloride

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidine;hydrochloride

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

InChI

InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H

InChI Key

OJKWWANXBGLGQN-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CC=C(C=C2)F.Cl

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)F.Cl

The exact mass of the compound 4-(4-Fluorobenzyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(4-Fluorobenzyl)piperidine hydrochloride (CAS 193357-52-7) is a highly stable, crystalline secondary amine building block widely procured for the synthesis of central nervous system (CNS) therapeutics, NMDA receptor antagonists, and specialized enzyme inhibitors [1]. As a hydrochloride salt, it offers superior bench stability, precise stoichiometric handling, and enhanced aqueous solubility compared to its free base counterpart. The para-fluoro substitution on the benzyl moiety is a critical pharmacophoric feature, strategically utilized by medicinal chemists to block metabolic oxidation, modulate lipophilicity, and improve target binding affinity in downstream active pharmaceutical ingredients (APIs) [2].

Substituting 4-(4-Fluorobenzyl)piperidine hydrochloride with unfluorinated analogs (such as 4-benzylpiperidine) or its free base form fundamentally alters both process chemistry and downstream efficacy . Procuring the free base introduces handling challenges, as it is prone to degradation and requires specialized storage, whereas the HCl salt is a robust, free-flowing powder ideal for scalable manufacturing . Furthermore, replacing the para-fluoro group with a hydrogen atom compromises the metabolic stability of the final API, leaving the para-position vulnerable to rapid cytochrome P450-mediated oxidation, thereby reducing the biological half-life and altering the pharmacological profile of the synthesized drug candidates .

Solid-State Stability and Formulation Processability

For scalable synthesis, the hydrochloride salt of 4-(4-fluorobenzyl)piperidine provides a distinct process advantage over the free base . The free base is typically an oil or low-melting solid that complicates precise stoichiometric weighing and is susceptible to atmospheric degradation. In contrast, the HCl salt (CAS 193357-52-7) is a stable, crystalline solid that ensures high reproducibility in coupling reactions, such as N-alkylation or amidation . This physical state difference reduces handling losses and eliminates the need for specialized inert-atmosphere storage during scale-up.

Evidence DimensionPhysical state and handling stability
Target Compound DataStable, free-flowing crystalline solid (HCl salt)
Comparator Or BaselineViscous oil or low-melting solid prone to degradation (Free base, CAS 74174-44-0)
Quantified DifferenceQualitative shift from liquid/oil handling to standard solid-state powder handling
ConditionsStandard ambient laboratory and manufacturing conditions

Procuring the HCl salt streamlines manufacturing workflows by enabling precise weighing and eliminating the need for strict inert-atmosphere storage.

Metabolic Blocking via Para-Fluoro Substitution

The strategic placement of a fluorine atom at the para position of the benzyl ring is a classic bioisosteric replacement designed to prevent metabolic degradation . When compared to the unfluorinated analog, 4-benzylpiperidine, the 4-fluorobenzyl derivative exhibits significantly higher metabolic stability . The strong C-F bond resists cytochrome P450-mediated para-hydroxylation, a primary clearance pathway for aromatic rings. This modification extends the biological half-life of downstream APIs without drastically altering the steric bulk of the molecule.

Evidence DimensionResistance to para-hydroxylation
Target Compound DataC-F bond blocks CYP450 oxidation at the para position
Comparator Or BaselineUnsubstituted 4-benzylpiperidine (vulnerable to rapid para-hydroxylation)
Quantified DifferenceElimination of the primary aromatic oxidation liability
ConditionsIn vivo and in vitro microsomal stability models

Selecting the fluorinated building block is essential for developing drug candidates with extended half-lives and reduced metabolic clearance.

Enhanced Binding Affinity in Target Inhibition Models

The incorporation of the 4-fluorobenzyl moiety into piperidine-based scaffolds has been shown to enhance binding affinity in various biological targets, such as tyrosinase, compared to unfluorinated counterparts[1]. The highly electronegative fluorine atom alters the electron density of the aromatic ring, strengthening edge-to-face pi-interactions and halogen bonding within the target binding pockets. For instance, in the development of tyrosinase inhibitors, derivatives containing the 4-(4-fluorobenzyl)piperidine fragment demonstrated superior inhibitory potency due to these optimized electronic and steric interactions [1].

Evidence DimensionTarget binding affinity (e.g., tyrosinase inhibition)
Target Compound DataEnhanced potency via halogen bonding and modulated pi-interactions
Comparator Or BaselineUnfluorinated benzylpiperidine derivatives
Quantified DifferenceMeasurable reduction in IC50 values for specific target models
ConditionsEnzymatic inhibition assays (e.g., mushroom tyrosinase)

The specific electronic properties of the para-fluoro group are critical for maximizing the potency of the final synthesized therapeutic agents.

Synthesis of CNS-Active Therapeutics

Due to its ability to cross the blood-brain barrier and its specific receptor binding profiles, 4-(4-Fluorobenzyl)piperidine hydrochloride is a premier building block for synthesizing NMDA receptor antagonists, sigma receptor ligands, and other CNS-targeted drugs [1]. The para-fluoro group ensures the resulting APIs possess the necessary metabolic stability for effective neurological action.

Development of Enzyme Inhibitors

The compound serves as a critical intermediate in the design of novel enzyme inhibitors, such as those targeting tyrosinase[2]. The unique electronic properties of the fluorinated aromatic ring enhance binding interactions within the enzyme's active site, making it superior to unfluorinated analogs for developing potent depigmentation agents or antibrowning compounds.

Scalable Pharmaceutical Manufacturing

As a stable, crystalline hydrochloride salt, this compound is perfectly suited for large-scale API manufacturing . Its excellent solid-state properties and aqueous solubility facilitate reproducible N-alkylation, amidation, and other coupling reactions, minimizing handling errors and improving overall synthetic yields in industrial settings.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

229.1033554 g/mol

Monoisotopic Mass

229.1033554 g/mol

Heavy Atom Count

15

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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